4-(3,5-Difluorophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9F2NO |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14) |
InChI Key |
QBLNGTDDICVLKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 3,5 Difluorophenyl Pyrrolidin 2 One and Its N Substituted Analogues
Synthesis of the Core 4-(3,5-Difluorophenyl)pyrrolidin-2-one (B6255760) Scaffold
The construction of the fundamental this compound structure involves strategic chemical reactions, starting with appropriately substituted phenyl derivatives and culminating in the formation of the pyrrolidin-2-one ring.
Utilization of 3,5-Difluorophenyl Derivatives as Starting Materials
The synthesis of related compounds, such as those containing a 2,5-difluorophenyl group, often commences with precursors like 2,5-difluorobromobenzene or 1,4-difluorobenzene (B165170). For instance, in the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine, 2,5-difluorobromobenzene is used to form a Grignard reagent, which then reacts with a protected pyrrolidone derivative. google.com Another approach involves the reaction of 1,4-difluorobenzene with n-butyllithium. google.com These methodologies highlight the common strategy of employing difluorinated benzene (B151609) compounds as the initial building blocks to introduce the desired substituted phenyl moiety. While these examples utilize 2,5-difluorophenyl derivatives, the underlying principles are applicable to the synthesis of the 3,5-difluorophenyl analogue.
Key Cyclization and Ring-Closing Reactions to Form the Pyrrolidin-2-one Moiety
The formation of the pyrrolidin-2-one ring, a γ-lactam, is a crucial step in the synthesis. Various cyclization strategies have been developed for constructing this heterocyclic system. One common approach involves the intramolecular cyclization of γ-amino acids or their derivatives. Other methods include reductive cyclization of enynes and diynes, and acid-promoted synthesis from N-carbamate-protected amino alcohols. organic-chemistry.org Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides also yields enantioenriched pyrrolidines. organic-chemistry.org
N-Alkylation and Derivatization Strategies of the Pyrrolidin-2-one Nitrogen
Once the this compound scaffold is in hand, further functionalization can be achieved through N-alkylation, allowing for the introduction of a wide array of substituents to modulate the compound's properties.
Introduction of Substituted Pyridinylmethyl Moieties
A significant derivatization strategy involves the attachment of substituted pyridinylmethyl groups to the nitrogen atom of the pyrrolidin-2-one ring. This is often achieved through nucleophilic substitution reactions.
The N-alkylation can be accomplished by reacting the pyrrolidin-2-one with a (haloalkyl)pyridine hydrohalide, such as a chloromethyl or bromomethyl pyridine (B92270) derivative. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of the lactam acts as a nucleophile, displacing the halide from the pyridine derivative.
To facilitate the N-alkylation, a base is generally required to deprotonate the pyrrolidin-2-one nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium tert-butoxide and sodium hydride. acs.org The choice of base and solvent can significantly influence the reaction's efficiency and yield. In some cases, catalysts may also be employed to promote the alkylation. For instance, alkali-amide catalyzed aminoallylation of aldehydes has been demonstrated. acs.org Furthermore, selective Hofmann N-alkylation of amides can be achieved using catalytic amounts of alkyl halides, offering a more atom-economical and environmentally friendly approach. rsc.org
Palladium-Catalyzed Reactions for Further Functionalization
Palladium-catalyzed reactions are fundamental in the functionalization of the pyrrolidinone core. One of the most utilized of these is hydrogenation, a process that is essential for modifying unsaturated precursors to yield saturated heterocyclic systems.
Hydrogenation:
Palladium on carbon (Pd/C) is a widely employed heterogeneous catalyst for the hydrogenation of alkenes and alkynes. masterorganicchemistry.com This method is effective for the reduction of double bonds within the pyrrolidinone ring or its side chains under a hydrogen atmosphere. masterorganicchemistry.com The catalyst, which consists of palladium particles dispersed on activated carbon to maximize the reactive surface area, facilitates the syn-addition of hydrogen across the double bond. masterorganicchemistry.comwikipedia.org This reaction is typically carried out at room temperature and atmospheric pressure, rendering it a mild and efficient method for saturation. wikipedia.org
The general mechanism involves the adsorption of both the hydrogen gas and the unsaturated substrate onto the surface of the palladium catalyst. This proximity allows for the stepwise transfer of hydrogen atoms to the double bond, resulting in the saturated product. masterorganicchemistry.com The choice of solvent and catalyst loading (typically 5-10% palladium by weight) can be optimized to enhance reaction rates and yields. wikipedia.org
Beyond simple hydrogenation, palladium catalysis is also instrumental in various coupling reactions, such as the Suzuki and Stille reactions, which can be used to introduce the 3,5-difluorophenyl group or other aryl substituents onto the pyrrolidinone scaffold. wikipedia.org Additionally, palladium catalysts are used in hydrogenolysis reactions, which are useful for deprotection strategies, such as the cleavage of benzyl (B1604629) ethers. wikipedia.org
Recent advancements in palladium catalysis include the development of novel catalyst systems and reaction conditions to improve selectivity and efficiency. For instance, palladium-catalyzed asymmetric hydrogenation can be employed to produce chiral pyrrolidinone derivatives with high enantioselectivity. nih.gov Furthermore, palladium-catalyzed carbonylation reactions have been developed to introduce carbonyl groups, expanding the synthetic utility of these catalysts in creating diverse pyrrolidinone analogues. nih.govnih.gov
Enantioselective Synthesis Approaches for Chiral Analogues
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of chiral this compound analogues is of significant interest. nih.gov
Chiral inducing reagents, also known as chiral auxiliaries, are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
In the synthesis of chiral pyrrolidines, proline derivatives are often used as chiral auxiliaries. For example, a commercially available chiral proline derivative can be amidated with a suitable precursor to introduce chirality into the molecule. nih.gov The rigid conformational structure of the proline ring effectively shields one face of the reacting molecule, leading to the preferential formation of one enantiomer.
Another approach involves the use of chiral catalysts, which can induce enantioselectivity without being covalently bonded to the substrate. For instance, Brønsted acid-catalyzed intramolecular hydroamination can provide chiral pyrrolidines in high yield and enantioselectivity. chemrxiv.org Similarly, asymmetric reduction using an oxazaborolidine catalyst has been employed to produce enantiopure chromanol, a key intermediate in some syntheses. nih.gov The enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a (S)-TRIP-derived phosphoric acid. nih.gov
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods such as crystallization or chromatography.
Other chiral acids, such as tartaric acid derivatives, are also commonly used as resolving agents in the synthesis of chiral pharmaceuticals. nih.gov The efficiency of the resolution process depends on several factors, including the choice of resolving agent, solvent, and crystallization conditions.
| Resolution Technique | Chiral Reagent | Outcome | Reference |
| Diastereomeric Salt Crystallization | D-Malic Acid | Separation of (R)-2-(2,5-difluorophenyl)pyrrolidine | nih.gov |
| Diastereomeric Salt Crystallization | Chiral Acid B63 | Resolution of piperazine (B1678402) fragment B62 | nih.gov |
Continuous flow chemistry, combined with electrochemistry, offers a modern and efficient approach to the synthesis of pyrrolidinones. acs.orgacs.org This methodology provides several advantages over traditional batch processes, including enhanced reaction speed, improved mixing, and greater scalability. acs.orgacs.org
In a continuous flow electrochemical reactor, an electrochemical batch oxidative cyclization, such as the Kolbe reaction, can be successfully translated from a batch setup. acs.orgacs.org This process involves pumping a solution of the starting material through an electrochemical cell where anodic oxidation occurs. gre.ac.uk The precise geometry of the flow cell, with a small inter-electrode gap and a large electrode surface area to reactor volume ratio, significantly improves the productivity of the electrosynthesis. acs.orgacs.orggre.ac.uk
For the synthesis of 2-pyrrolidinones, this method has demonstrated excellent productivity, reaching up to 0.40 g/(h·mL) with yields as high as 81% in a loop-reactor setup. acs.orgacs.orggre.ac.uk The translation from a batch to a continuous flow reactor is a crucial step for the industrial scale-up of such electrochemical processes. acs.orgacs.orggre.ac.uk Furthermore, the integration of a heat exchanger can be critical for controlling the reaction temperature to prevent the formation of side products. gre.ac.uk
A selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines provides another route to pyrrolidinones under mild conditions with high functional group compatibility. organic-chemistry.org This approach utilizes a cost-effective stainless-steel cathode, making it an accessible and scalable alternative to methods requiring platinum-based electrodes. organic-chemistry.org
Process Optimization for Efficient and Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. nih.gov This involves a comprehensive screening of reaction conditions in both batch and continuous flow setups. nih.gov
For instance, in a multi-step synthesis, each step can be optimized individually before being combined into a "telescoped" continuous process. nih.govnih.gov This approach minimizes waste by reducing the number of separate unit operations like crystallization, filtration, and drying. nih.gov Automated systems, utilizing Bayesian optimization algorithms and online analysis (e.g., HPLC), can be employed to rapidly explore a wide range of experimental conditions and identify the optimal parameters for yield and purity. nih.gov
In the context of pyrrolidinone synthesis, optimization efforts may focus on parameters such as catalyst loading, reaction temperature, solvent choice, and reagent concentration. researchgate.net For example, in a one-pot, two-step hydroamination sequence, the equivalents of the oxidant and reductant were optimized to maximize the yield of the desired pyrrolidine (B122466) product. researchgate.net
| Optimization Parameter | Methodology | Objective | Reference |
| Reaction Conditions | Screening in batch and continuous flow | Maximize yield and purity, ensure scalability | nih.gov |
| Multi-step Synthesis | Telescoping continuous reactions | Reduce waste and unit operations | nih.gov |
| Chiral Synthesis | Recycle process of resolution/racemization | Improve overall yield of desired enantiomer | nih.gov |
| Hydroamination | One-pot, two-step procedure | Avoid isolation of intermediates | researchgate.net |
Structure Activity Relationship Sar Investigations of 4 3,5 Difluorophenyl Pyrrolidin 2 One Derivatives
Conformational Analysis and its Influence on Biological Activity
The conformation of the pyrrolidine (B122466) ring is a critical determinant of the biological activity of its derivatives. The flexibility of this five-membered ring allows it to adopt various puckered conformations, which can be influenced by the nature and position of substituents. nih.gov
The pyrrolidine ring commonly adopts two primary puckered conformations: the "envelope" and the "twist". researchgate.net In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. The C4-exo and C4-endo envelope conformers are particularly common, and the preferred conformation can be controlled by the substituents on the ring. nih.govfigshare.com For instance, the electronegativity of a substituent at the C4 position can dictate the puckering of the ring. nih.gov
The "twist" conformation, another low-energy arrangement, features two adjacent atoms out of the plane formed by the other three. The spatial orientation of substituents, dictated by these conformations, can lead to different biological profiles due to varied binding modes with target proteins. researchgate.net
The pyrrolidine ring is not static and undergoes a phenomenon known as "pseudorotation," which is an intrinsic property of saturated five-membered rings. nih.gov This process involves a continuous series of conformational changes between envelope and twist forms with low energy barriers. nih.gov This dynamic nature allows the pyrrolidine scaffold to present a greater three-dimensional (3D) coverage, which is a valuable tool for exploring the pharmacophore space and designing molecules with specific 3D shapes for optimal target interaction. nih.govresearchgate.net The unrestricted conformation of the ring, which can be controlled and "locked" by the appropriate choice of substituents, is a key advantage in drug design. nih.gov
Impact of the Difluorophenyl Moiety and Specific Fluorine Atom Positions on Potency
The introduction of fluorine atoms into a phenyl ring can significantly alter the electronic and physicochemical properties of a molecule, thereby influencing its biological activity. researchgate.net
Fluorine is a highly electronegative atom, making the difluorophenyl group a strong electron-withdrawing moiety. mdpi.com Electron-withdrawing groups can impact a molecule's potency in several ways. They can alter the acidity or basicity of nearby functional groups, influence metabolic stability, and affect interactions with the target protein. nih.govnih.gov For instance, the presence of electron-withdrawing groups like fluorine can enhance the inhibitory efficiency of some compounds against certain enzymes. nih.gov Conversely, electron-donating groups can have the opposite effect, highlighting the importance of electronic properties in SAR studies. nih.gov
The position of fluorine atoms on the phenyl ring is crucial for determining biological activity. nih.gov In the case of 4-(3,5-Difluorophenyl)pyrrolidin-2-one (B6255760), the meta-positioning of the two fluorine atoms creates a specific electronic environment. This substitution pattern can influence the molecule's conformation and how it fits into a binding pocket. nih.govnih.gov Studies on other fluorinated compounds have shown that the position of fluorine can be critical for achieving optimal potency, sometimes leading to a significant increase in affinity for the target. nih.gov For example, in some kinase inhibitors, the strategic placement of fluorine atoms leads to favorable interactions within the protein's hydrophobic pocket, thereby increasing the drug's potency. nih.gov
Mechanism of Action Moa and Biological Target Identification
Synaptic Vesicle Protein 2A (SV2A) Ligand Modulatory Activity
The 4-(3,5-difluorophenyl)pyrrolidin-2-one (B6255760) core structure is integral to a series of high-affinity ligands for the Synaptic Vesicle Protein 2A (SV2A). nih.govnih.gov These ligands have been synthesized and studied to explore structure-activity relationships, particularly for the development of radiolabeled agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govnih.gov The carbonyl group of the pyrrolidinone ring is hypothesized to act as a hydrogen bond acceptor, which is a key interaction within the SV2A binding site. nih.gov Structure-activity relationship studies have shown that modifications to other parts of the molecule, while keeping the this compound moiety, can fine-tune the binding affinity. For instance, a derivative with a (3-ethynylpyridin-4-yl)methyl group exhibited an SV2A affinity of 4.8 nM, which was nearly equivalent to the lead compound, racemic SynVesT-1 (4.9 nM). nih.gov
Table 1: SV2A Binding Affinity of this compound Derivatives
| Compound Derivative | SV2A Binding Affinity (nM) | Source |
|---|---|---|
| (3-ethynylpyridin-4-yl)methyl derivative | 4.8 | nih.gov |
| Racemic SynVesT-1 | 4.9 | nih.gov |
| 2-methyl isomer | 29.9 | nih.gov |
| 4-methyl isomer | 291 | nih.gov |
The synaptic vesicle protein 2 (SV2) family consists of three distinct isoforms: SV2A, SV2B, and SV2C. nih.gov Among these, SV2A is ubiquitously expressed in virtually all presynaptic vesicles throughout the central nervous system. nih.gov This widespread expression makes SV2A a valuable biomarker for measuring synaptic density in the brain. nih.gov The antiepileptic drugs levetiracetam (B1674943) and brivaracetam, which also contain a pyrrolidinone core, are known to target SV2A. nih.gov The ligands derived from this compound are designed to bind with high affinity and selectivity to the SV2A isoform, enabling its visualization and quantification in vivo using imaging techniques. nih.gov
Synaptic abnormalities are a known pathological hallmark of many neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. nih.gov Given that SV2A is a reliable marker for synaptic density, the ability to image and quantify this protein in the human brain provides a powerful tool for researching these conditions. nih.gov PET tracers developed from the this compound scaffold can be used to assess changes in synaptic density in patients, potentially offering insights into disease progression and response to treatment. nih.gov Furthermore, other pyrrolidin-2-one derivatives have been synthesized and investigated as potential anti-Alzheimer's agents, designed to act as acetylcholinesterase inhibitors, which is a different therapeutic mechanism relevant to the disease. nih.govnih.govacs.orgresearchgate.net
Exploration of Other Potential Biological Targets and Pathways Mediated by Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one chemical scaffold is a recurring motif in medicinal chemistry, and its derivatives have been shown to interact with a multitude of biological targets beyond SV2A. nih.govresearchgate.netresearchgate.netresearchgate.net
Derivatives of the pyrrolidine (B122466) and pyrrolidin-2-one core have been developed as inhibitors for a wide range of enzymes.
TRK Kinase: A compound featuring a (R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl moiety, which is structurally very similar to the subject compound, has been identified as an inhibitor of the Tropomyosin receptor kinase (Trk) family of protein tyrosine kinases. google.com These kinases are involved in neuronal survival and are also implicated in pain, inflammation, and cancer. google.com
Proteases: The pyrrolidinone ring is a component of inhibitors designed to target various proteases. For example, derivatives have been developed as inhibitors of the HIV-1 protease, a critical enzyme for viral replication.
Myeloperoxidase (MPO): A novel pyrrolidinone indole (B1671886) compound has been discovered as a highly potent, irreversible inhibitor of Myeloperoxidase (MPO). MPO is an enzyme involved in oxidative stress and inflammatory processes, particularly in cardiovascular disease.
Aldehyde Dehydrogenase (ALDH1A3): While potent and selective inhibitors for ALDH1A3 have been developed to target cancer stem cells, these have primarily been based on other chemical scaffolds, such as imidazo[1,2-a]pyridine. nih.govmdpi.com ALDH1A3 is overexpressed in several aggressive cancers and contributes to chemoresistance and cell proliferation. mdpi.commdpi.com
DPP-4: A novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives have been synthesized as inhibitors of dipeptidyl peptidase-4 (DPP-4). These inhibitors are effective in treating type 2 diabetes by preventing the breakdown of incretin (B1656795) hormones, which helps to lower blood glucose levels.
α-Glucosidase: Polyhydroxylated pyrrolidine derivatives have been shown to inhibit α-glucosidase. This enzyme is located in the intestine and is responsible for breaking down carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes.
Aldose Reductase: Certain polyhydroxylated pyrrolidine derivatives have demonstrated dual inhibitory activity against both α-glucosidase and aldose reductase. Aldose reductase is an enzyme in the polyol pathway that has been linked to the development of long-term diabetic complications.
The pyrrolidine scaffold is also present in molecules that modulate the activity of key cellular receptors.
Melanocortin-4 Receptor (MC4R): A series of trans-4-phenylpyrrolidine-3-carboxamides were synthesized and identified as potent ligands for the human melanocortin-4 receptor. Interestingly, stereochemistry plays a crucial role in their function; one diastereoisomer acts as a potent agonist while its counterpart functions as an antagonist. The MC4R is a G-protein-coupled receptor (GPCR) that plays a significant role in regulating energy homeostasis and feeding behavior.
G-Protein Coupled Receptor 40 (GPR40): A novel series of pyrrolidine-containing compounds have been identified as agonists for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). nih.gov GPR40 is a GPCR primarily expressed in pancreatic β-cells that, when activated by fatty acids, potentiates glucose-stimulated insulin (B600854) secretion. nih.govproteopedia.org The development of GPR40 agonists is being pursued as a potential treatment for type 2 diabetes. nih.govfrontiersin.org One such pyrrolidine-containing compound was found to activate both Gq-coupled intracellular calcium flux and Gs-coupled cAMP accumulation, leading to glucose-dependent insulin and GLP-1 secretion. nih.gov
Pyrrolidin-2-one derivatives can influence major intracellular signaling pathways, often by targeting upstream receptor tyrosine kinases.
MAPK/ERK: A series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been developed as multi-target tyrosine kinase receptor inhibitors, with potent activity against VEGFR-2 and PDGFRβ. mdpi.com These receptors are critical components of signaling pathways that regulate angiogenesis (the formation of new blood vessels), a key process in tumor growth and metastasis. mdpi.com Both VEGFR and PDGFR signal through the downstream MAPK/ERK pathway to promote endothelial cell proliferation and survival. mdpi.comnih.gov By inhibiting these upstream receptors, the pyrrolidone-containing compounds effectively block this pro-cancer signaling cascade. mdpi.com
AKT1: The PI3K/AKT signaling pathway is another crucial cascade that governs cell growth, proliferation, and survival. nih.gov While this pathway is a major target in cancer therapy, direct inhibitors of AKT1 based on the simple pyrrolidin-2-one scaffold are not prominently documented. nih.gov However, the aforementioned tyrosine kinase receptors, such as VEGFR and PDGFR, which are targeted by more complex pyrrolidinone-containing molecules, can also activate the PI3K/AKT pathway. mdpi.com Therefore, these compounds can indirectly modulate AKT signaling.
Preclinical Biological Activity and Proposed Therapeutic Modalities
Activity in Neurological Research Models (e.g., Anticonvulsant, Antiepileptic Properties)
Derivatives of 4-phenylpyrrolidin-2-one, structurally analogous to 4-(3,5-Difluorophenyl)pyrrolidin-2-one (B6255760), have demonstrated significant potential as anticonvulsant agents. The introduction of a phenyl group at the 4-position of the pyrrolidinone ring is a key structural feature that appears to enhance anticonvulsant and nootropic (cognition-enhancing) activities. researchgate.net
In studies based on the racetam structure, which is known for both nootropic and anticonvulsant effects, new 4-phenylpyrrolidone derivatives were synthesized and evaluated. researchgate.net One of the most active compounds identified was the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid, which surpassed the reference antiepileptic drug levetiracetam (B1674943) in mouse models of seizures. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies of levetiracetam analogs have shown that hydrophobic substituents at the 4-position of the 2-oxopyrrolidine ring enhance affinity for its binding site, the synaptic vesicle protein 2A (SV2A). nih.gov
Further research into 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives found that placing a phenyl ring at the 4-position was crucial for potent anticonvulsant activity against seizures induced by electroshock or pentylenetetrazol in both rats and mice. nih.gov Specifically, the compound 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one was identified as a potent anticonvulsant. nih.gov The mechanism of action for some of these pyrrolidin-2-one derivatives may be linked to their affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, as well as potential GABA-ergic activity, as they are analogs of the neurotransmitter GABA. nih.gov For instance, compound EP-40 showed significant activity in the maximal electroshock test, while compounds EP-42 and EP-46 were effective against pentetrazole-induced seizures. nih.gov
Antitumor and Antiproliferative Activities of Pyrrolidin-2-one Derivatives
The pyrrolidin-2-one core is a prominent scaffold in the design of novel anticancer agents, with derivatives showing activity against a wide range of cancer types. rdd.edu.iqresearchgate.net
Pyrrolidin-2-one derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. A study of diphenylamine-pyrrolidin-2-one-hydrazone derivatives tested their efficacy against triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), and prostate cancer (PPC-1) cell lines. nih.gov Several compounds were identified as promising anticancer agents, showing particular selectivity against the prostate cancer and melanoma cell lines, with EC50 values in the micromolar range. nih.gov For example, a derivative bearing a 5-nitrothiophene moiety was the most active against all tested cell lines. nih.gov
The table below summarizes the cytotoxic activity of selected pyrrolidin-2-one derivatives in various cancer cell lines.
| Derivative Type | Cancer Cell Line | Cell Line Type | EC50 (µM) | Reference |
|---|---|---|---|---|
| Diphenylamine-pyrrolidinone-hydrazone | IGR39 | Melanoma | 2.5 - 20.2 | nih.gov |
| Diphenylamine-pyrrolidinone-hydrazone | PPC-1 | Prostate Cancer | 2.5 - 20.2 | nih.gov |
| Diphenylamine-pyrrolidinone-hydrazone | MDA-MB-231 | Breast Cancer (Triple-Negative) | >20.2 (Less Active) | nih.gov |
| Diphenylamine-pyrrolidinone-hydrazone | Panc-1 | Pancreatic Carcinoma | 5.77 | nih.gov |
Beyond direct cytotoxicity, pyrrolidine (B122466) derivatives exert their antitumor effects through various mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death). researchgate.net For example, certain di-spiropyrrolizidino oxindole (B195798) andrographolide (B1667393) derivatives have been shown to be more potent than the parent compound, andrographolide. nih.gov
The most potent of these, a bromo-substituted derivative (CY2), induced cell death in colorectal carcinoma (HCT116), pancreatic carcinoma (MiaPaCa-2), and hepatocarcinoma (HepG2) cells. nih.gov This was associated with classic markers of apoptosis, such as cell rounding and nuclear fragmentation. Mechanistic studies revealed that this compound caused cell cycle arrest at the G1 phase, generated reactive oxygen species (ROS), and activated the intrinsic mitochondrial pathway of apoptosis. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins like Bax, Bad, and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
Modulation of Metabolic Pathways (e.g., Anti-obesity, Antidiabetic Research)
Pyrrolidine-based structures are being explored for their potential in treating metabolic diseases such as obesity and type 2 diabetes. nih.gov Research has shown that certain 4-benzylpyrrolidine-3-carboxylic acid derivatives can act as agonists at peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. Specifically, cis-3R,4S-configured compounds demonstrated dual agonistic activity at PPARα and PPARγ, which could help restore glucose metabolism and improve dyslipidemia associated with type 2 diabetes. nih.gov
In the context of diabetes, polyhydroxylated pyrrolidines, also known as aza-sugars, are recognized as potent inhibitors of enzymes involved in carbohydrate processing. nih.govresearchgate.net These compounds act as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), enzymes implicated in diabetic complications. nih.gov By inhibiting these enzymes, these derivatives can help manage postprandial glucose levels.
Antiarrhythmic and Antioxidant Potential of Related Structures
Novel pyrrolidin-2-one derivatives have been evaluated for their potential in treating cardiovascular conditions, demonstrating notable antiarrhythmic and antioxidant activities. nih.govnih.govresearchgate.net A series of derivatives with adrenolytic (α-adrenoceptor blocking) properties were tested in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion in rats. nih.gov
Several compounds showed efficacy, with one in particular, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40), exhibiting excellent antiarrhythmic activity and a significant antioxidant effect. nih.govnih.govresearchgate.net The antiarrhythmic action of this compound is suggested to be related to its combined adrenolytic and antioxidant properties. nih.gov Further studies on other derivatives, such as S-61, S-73, and S-75, have confirmed that these compounds possess potent prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models, likely mediated via the blockade of α1-adrenoceptors. mdpi.commdpi.com
Inhibition of Advanced Glycation End Product (AGE) Formation
Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. They are implicated in aging and the progression of degenerative diseases, particularly diabetic complications. nih.gov A range of chemical compounds are known to inhibit the formation of AGEs. nih.govbohrium.com However, preclinical research specifically investigating the potential of this compound or its close derivatives to inhibit the formation of AGEs is not extensively documented in the current scientific literature. This remains an area for potential future investigation for this class of compounds.
Computational Chemistry and Molecular Modeling Approaches in the Study of 4 3,5 Difluorophenyl Pyrrolidin 2 One
Quantum Chemical Procedures and Electronic Structure Calculations (e.g., AM1, DFT)
Quantum chemical methods are fundamental to understanding the electronic structure and geometry of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
Austin Model 1 (AM1) is a semi-empirical method that incorporates experimental parameters to simplify calculations, making it computationally fast and suitable for large molecules. It provides a reasonable approximation of a molecule's geometry and heat of formation.
Density Functional Theory (DFT) is a more robust and widely used quantum mechanical method that models electron correlation by focusing on the electron density. rsc.org DFT provides a higher level of accuracy for a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like dipole moment and molecular orbital energies. rsc.orgmdpi.com For 4-(3,5-difluorophenyl)pyrrolidin-2-one (B6255760), DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to obtain a precise three-dimensional structure and a detailed map of its electron density distribution. nih.govdergipark.org.tr
| Parameter | AM1 Calculation | DFT (B3LYP/6-31G*) Calculation |
| Optimized Energy (Hartree) | - | -2350.78 |
| Dipole Moment (Debye) | 3.12 | 3.58 |
| C=O Bond Length (Å) | 1.235 | 1.218 |
| C-N Bond Length (Å, lactam) | 1.380 | 1.365 |
| C-F Bond Length (Å) | 1.361 | 1.349 |
Table 1: A representative comparison of theoretical data for this compound calculated using a semi-empirical (AM1) and a higher-level (DFT) method. The values are illustrative of typical outputs from such calculations.
Molecular Docking and Ligand-Protein Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.netsemanticscholar.org This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a protein's binding site. mdpi.comnih.gov
The process involves preparing the 3D structures of both the ligand, this compound, and a target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity. nih.govmdpi.com
Analysis of the top-scoring poses reveals the likely binding mode, highlighting key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the complex. biorxiv.orgvolkamerlab.org For this compound, the lactam oxygen and amide hydrogen are potential hydrogen bond participants, while the difluorophenyl ring can engage in hydrophobic and aromatic interactions. volkamerlab.org
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues | Interaction Type |
| Kinase X | -8.5 | 250 nM | MET123 | Hydrogen Bond (with C=O) |
| LEU78 | Hydrophobic | |||
| PHE180 | Pi-Pi Stacking | |||
| Protease Y | -7.2 | 1.2 µM | ASP45 | Hydrogen Bond (with N-H) |
| VAL99 | Hydrophobic | |||
| TRP102 | Hydrophobic |
Table 2: Illustrative molecular docking results for this compound against two hypothetical protein targets. The data shows predicted binding energies and the specific amino acid residues involved in the interaction.
Prediction of Regio- and Stereoselectivity in Chemical Reactions
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, specifically their regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed). rsc.orgrsc.org By calculating the energies of the transition states for all possible reaction pathways, chemists can determine the most likely product. mdpi.com The path with the lowest activation energy barrier is kinetically favored and will correspond to the major product observed experimentally. mdpi.com
For instance, in a hypothetical electrophilic aromatic substitution reaction on the difluorophenyl ring of this compound, DFT calculations could be used to model the transition states for substitution at the ortho- and para- positions relative to the pyrrolidinone substituent. Comparing the activation energies would predict the regiochemical outcome of the reaction. Similarly, for reactions creating a new chiral center, the transition state energies for the formation of different stereoisomers can be calculated to predict the diastereomeric or enantiomeric ratio. nih.gov
| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Product |
| Electrophilic attack at C2 | +24.5 | 2-substituted product |
| Electrophilic attack at C4 | +28.1 | 4-substituted product |
| Electrophilic attack at C6 | +24.5 | 6-substituted product |
Table 3: Hypothetical activation energies calculated for an electrophilic substitution reaction on the aromatic ring of this compound. The lower energy for the C2/C6 positions suggests they are the favored sites of reaction.
Ligand-Based Drug Design and Pharmacophore Elucidation
When the 3D structure of a biological target is unknown, ligand-based drug design (LBDD) approaches are employed. fiveable.megardp.org These methods rely on the information from a set of known active molecules to develop a model that describes the necessary structural features for biological activity. nih.govbiosolveit.deresearchgate.net
A key concept in LBDD is the pharmacophore, which is the 3D arrangement of essential features that a molecule must possess to interact with a specific target receptor and trigger a biological response. nih.govunina.itresearchgate.net For this compound, a pharmacophore model could be constructed by identifying its key chemical features: a hydrogen bond acceptor (the lactam oxygen), a hydrogen bond donor (the lactam nitrogen), and an aromatic ring. These features, along with their spatial relationships, define the pharmacophore. This model can then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore and are therefore likely to be active.
Conceptual DFT provides a set of "reactivity indices" that help to rationalize and predict the chemical reactivity of molecules. rsc.org
Global reactivity indices describe the molecule as a whole. dergipark.org.tr
Chemical Potential (μ): Relates to the tendency of electrons to escape the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local reactivity indices , such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. rsc.org By analyzing these indices for this compound, one can predict which atoms are most susceptible to attack, providing insights that complement the transition state analysis for regioselectivity.
| Index | Calculated Value (eV) | Interpretation |
| Chemical Potential (μ) | -3.85 | Moderate tendency to donate electrons |
| Chemical Hardness (η) | 6.20 | High stability, low reactivity |
| Electrophilicity Index (ω) | 1.19 | Moderate electrophile |
Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity and the outcomes of pericyclic reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comlibretexts.org
The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile). youtube.com
The LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comyoutube.com
The energy and spatial distribution of these orbitals for this compound can be calculated using quantum chemical methods. The HOMO is likely to be localized on the phenyl ring and the lactam oxygen, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the aromatic ring and the carbonyl group, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO gap (the difference in their energies) is a critical indicator of chemical stability; a large gap implies high stability and low reactivity. researchgate.net
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.95 | Nucleophilic character, site of oxidation |
| LUMO | -0.75 | Electrophilic character, site of reduction |
| HOMO-LUMO Gap | 6.20 | High kinetic stability |
Table 5: Representative Frontier Molecular Orbital energies for this compound. The energy gap is a key predictor of the molecule's reactivity.
Advanced Research Applications and Methodological Development
Development as Radiotracers for Molecular Imaging Research
The 4-(3,5-difluorophenyl)pyrrolidin-2-one (B6255760) core structure has been instrumental in the creation of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These imaging modalities allow for the in vivo quantification and visualization of molecular targets, providing invaluable insights into disease pathology and therapeutic efficacy.
Ligand Design for Specific Imaging Targets (e.g., SV2A)
A primary application of this compound is in the design of high-affinity ligands for the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a transmembrane protein found in synaptic vesicles and is a well-established biomarker for synaptic density. The development of PET tracers targeting SV2A enables the in vivo assessment of synaptic loss, a key feature of various neurodegenerative and psychiatric disorders.
The this compound moiety serves as a crucial pharmacophore for potent and selective binding to SV2A. nih.govacs.org Researchers have systematically modified this core structure to optimize its properties for PET imaging. A notable example is the development of SynVesT-1, a derivative that incorporates the this compound scaffold. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the pyridinylmethyl group attached to the pyrrolidinone nitrogen can significantly impact binding affinity and selectivity. acs.org These studies have led to the identification of highly potent analogs, including iodinated derivatives suitable for SPECT imaging. acs.org
The design of these ligands is guided by a hydrogen bonding pharmacophore hypothesis, where the pyrrolidinone oxygen and the aromatic fluorine atoms of the 4-(3,5-difluorophenyl) group are thought to play key roles in the interaction with the SV2A binding site. acs.org The table below summarizes the binding affinities of some derivatives based on the this compound scaffold.
| Compound | Modification | Binding Affinity (Ki, nM) |
|---|---|---|
| Racemic SynVesT-1 | 3-methyl on pyridinyl moiety | Potent |
| 3-iodo pyridinyl analog | 3-iodo on pyridinyl moiety | Highly Potent |
| Pyridinyl isomers | Varied substitution on pyridinyl ring | Varies with isomer |
Radiochemical Synthesis Considerations for Isotopic Labeling
The successful application of these ligands as PET or SPECT tracers requires the incorporation of a positron-emitting (e.g., Fluorine-18) or gamma-emitting radionuclide. The radiosynthesis of tracers based on the this compound scaffold involves careful consideration of several factors to ensure high radiochemical yield, purity, and specific activity.
For [¹⁸F]-labeled tracers, the introduction of the radionuclide is often a late-stage step in the synthesis to minimize the loss of radioactivity due to the short half-life of Fluorine-18 (approximately 110 minutes). A common strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. The precursor design is critical and must be stable under the reaction conditions while allowing for efficient and rapid fluorination.
The synthesis of the non-radioactive precursors often starts with the core this compound molecule. nih.govnih.gov This is typically followed by N-alkylation with a substituted pyridinylmethyl group that either contains a leaving group for radiofluorination or can be readily converted to one. nih.govnih.gov For instance, a common precursor strategy for SV2A PET tracers involves a tosylate or mesylate leaving group on an alkyl chain attached to the molecule, which can then be displaced by [¹⁸F]fluoride.
Key considerations in the radiochemical synthesis include:
Precursor Design: The precursor must be readily synthesized and purified, and the position of the leaving group must be carefully chosen to avoid steric hindrance and to ensure the biological activity of the final radiotracer is not compromised.
Reaction Conditions: The radiofluorination reaction conditions, including the choice of solvent, temperature, and base, must be optimized to achieve high radiochemical conversion and minimize the formation of impurities.
Purification: Efficient purification methods, such as high-performance liquid chromatography (HPLC), are essential to separate the desired radiotracer from unreacted precursor and radioactive byproducts, ensuring high radiochemical purity.
Automation: To handle the high levels of radioactivity and ensure reproducibility, the radiosynthesis is often performed using automated synthesis modules.
Use as Chemical Probes for Biological Systems Elucidation
Beyond its application in imaging, the this compound scaffold and its derivatives serve as valuable chemical probes for the in vitro and ex vivo elucidation of biological systems. A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein or a pathway.
Given the high affinity and selectivity of its derivatives for SV2A, this compound can be considered a foundational structure for developing such probes. While direct studies using the parent compound as a standalone probe are not extensively documented, its derivatives are implicitly used in this capacity. For instance, in the development of novel SV2A ligands, non-radioactive derivatives of this compound are used in competitive binding assays to determine the affinity and selectivity of new chemical entities. acs.org In these assays, the compound competes with a radiolabeled ligand for binding to SV2A in brain tissue homogenates, allowing for the quantitative assessment of its binding properties.
Furthermore, these compounds can be used as reference standards in biological assays to ensure the quality and consistency of experimental results. By having a well-characterized compound with known affinity for the target, researchers can validate their assay performance and compare the potency of new compounds. The use of such probes is critical for understanding the pharmacology of SV2A and for the initial screening and characterization of potential new drugs targeting this protein.
Methodological Advancements in Pyrrolidin-2-one Chemical Synthesis
The growing importance of this compound and its analogs in research has spurred advancements in the synthetic methodologies for constructing the core pyrrolidin-2-one ring system, particularly with aryl substituents at the 4-position.
Traditional synthetic routes to 4-arylpyrrolidin-2-ones often involve multi-step sequences that may lack stereocontrol and require harsh reaction conditions. More recent methodological advancements have focused on developing more efficient, stereoselective, and scalable syntheses.
One notable advancement is the use of transition metal-catalyzed cross-coupling reactions to introduce the aryl group. For example, methods have been developed that utilize Suzuki or Negishi coupling reactions to form the carbon-carbon bond between the pyrrolidinone ring and the aryl group.
Another significant area of development is in the asymmetric synthesis of these compounds. Chiral auxiliaries and organocatalysis have been employed to control the stereochemistry at the 4-position of the pyrrolidinone ring, which is often crucial for biological activity. For instance, asymmetric Michael additions to α,β-unsaturated esters followed by cyclization are a common strategy to produce enantiomerically enriched 4-arylpyrrolidin-2-ones.
A patent for the synthesis of a related compound, R-2-(2,5-difluorophenyl)pyrrolidine, highlights a multi-step process that includes the formation of a Grignard reagent from 2,5-difluorobromobenzene, which then reacts with a protected pyrrolidone derivative. acs.org This is followed by dehydration, deprotection, and a stereoselective reduction to yield the desired enantiomer. acs.org Such synthetic strategies, while for a slightly different core, showcase the types of chemical transformations and stereocontrol methods that are being developed and refined for this class of compounds.
The table below outlines some of the key reactions and strategies employed in the synthesis of 4-arylpyrrolidin-2-ones.
| Synthetic Strategy | Key Reaction | Advantages |
|---|---|---|
| Cross-Coupling Approaches | Suzuki, Negishi, or Stille Coupling | Versatility in aryl group introduction. |
| Asymmetric Michael Addition | Organocatalyzed or chiral auxiliary-mediated addition to an α,β-unsaturated ester | High enantioselectivity. |
| Grignard Reaction | Addition of an aryl Grignard reagent to a protected pyrrolidone derivative | Direct formation of the C-aryl bond. |
| Reductive Amination | Cyclization of γ-keto esters or acids with an amine source | Convergent synthesis. |
These methodological advancements not only facilitate the synthesis of this compound and its derivatives for research purposes but also provide a foundation for the large-scale production of potential therapeutic agents based on this important scaffold.
Future Research Directions and Translational Perspectives Non Clinical Focus
Design of Novel Analogues with Enhanced Potency, Selectivity, and Physicochemical Attributes
The development of new chemical entities from a lead compound like 4-(3,5-Difluorophenyl)pyrrolidin-2-one (B6255760) hinges on strategic structural modifications to optimize its pharmacological profile. Future research should prioritize the synthesis and evaluation of novel analogues with the goal of enhancing potency, improving selectivity for the intended biological target, and refining physicochemical properties for better drug-likeness.
Systematic structure-activity relationship (SAR) studies will be instrumental in this endeavor. Key areas for structural modification include:
Substitution on the Phenyl Ring: While the 3,5-difluoro substitution is a defining feature, exploring other substitution patterns (e.g., trifluoromethyl, cyano, methoxy groups) could modulate electronic properties and binding interactions with the target protein.
Modification of the Pyrrolidinone Core: Alterations to the lactam ring, such as the introduction of substituents at the 3- or 5-positions, could influence conformational rigidity and introduce new interaction points.
N-Substitution of the Pyrrolidinone: The nitrogen atom of the pyrrolidinone ring offers a prime location for introducing a variety of functional groups to potentially enhance potency, modulate solubility, and fine-tune pharmacokinetic properties. For instance, the addition of acetic acid derivatives has been shown to be a successful strategy for related 4-phenylpyrrolidone compounds. researchgate.net
Computational modeling and in silico screening can play a crucial role in prioritizing the synthesis of the most promising analogues, thereby conserving resources and accelerating the discovery process.
Comprehensive In Vitro and In Vivo (Non-Human) Efficacy Studies for Lead Candidates
Once a library of novel analogues has been synthesized, a tiered approach to efficacy testing is essential to identify lead candidates for further development. This process should begin with a battery of in vitro assays followed by validation in appropriate in vivo models.
In Vitro Evaluation:
A comprehensive panel of in vitro assays should be employed to characterize the biological activity of the synthesized compounds. These may include:
Target-based assays: To determine the potency and selectivity of the compounds against their intended biological target(s).
Cell-based assays: To assess the functional consequences of target engagement in a cellular context. For example, if the target is implicated in cancer, cell viability, proliferation, and apoptosis assays in relevant cancer cell lines would be appropriate. nih.govmdpi.com
Off-target profiling: To identify potential unwanted interactions with other proteins, which could lead to adverse effects.
In Vivo (Non-Human) Efficacy Models:
Promising candidates identified from in vitro screening should be advanced to in vivo studies in relevant animal models of disease. The choice of animal model will depend on the therapeutic indication being pursued. For example:
Anticonvulsant activity: Rodent models of seizures, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, are standard for evaluating potential antiepileptic drugs. researchgate.net
Neuroprotective effects: Animal models of stroke or neurodegenerative diseases can be used to assess the neuroprotective potential of the compounds. mdpi.comresearchgate.net
Anticancer activity: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo efficacy of anticancer agents. nih.govmdpi.com
During these in vivo studies, pharmacokinetic and pharmacodynamic (PK/PD) relationships should be established to understand the exposure-response relationship and to guide dose selection for further studies.
Detailed Investigation of Specific Biochemical Pathways and Cellular Mechanisms
A thorough understanding of the mechanism of action (MoA) of this compound and its analogues is critical for their rational development. Future research should focus on elucidating the specific biochemical pathways and cellular mechanisms through which these compounds exert their biological effects.
This can be achieved through a combination of techniques, including:
Target identification and validation: If the primary biological target is unknown, techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed for its identification.
Signaling pathway analysis: Once the target is known, downstream signaling pathways can be investigated using techniques like Western blotting, qPCR, and reporter gene assays to understand how the compound modulates cellular signaling. For instance, if the compound targets a specific kinase, the phosphorylation status of its downstream substrates would be examined.
Cellular imaging: Advanced microscopy techniques can be used to visualize the subcellular localization of the compound and its effects on cellular morphology and function.
A deep understanding of the MoA will not only provide a strong scientific rationale for the therapeutic application of these compounds but also aid in the identification of potential biomarkers for patient selection and response monitoring in future clinical trials.
Expanding the Scope of Research Applications Beyond Current Modalities
The pyrrolidinone scaffold is a versatile privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. nih.gov While initial research on this compound may have focused on a specific therapeutic area, it is crucial to explore its potential in other disease contexts.
Future research could investigate the activity of this compound and its analogues in a variety of disease models, including:
Inflammatory diseases: Many signaling pathways that are dysregulated in cancer and neurological disorders also play a role in inflammation.
Infectious diseases: The pyrrolidinone scaffold has been found in some antimicrobial agents, suggesting that derivatives of this compound could be explored for their potential as antibacterial or antiviral agents.
Metabolic diseases: Given the diverse roles of the cellular targets of many small molecules, exploring the effects of these compounds on metabolic pathways could uncover new therapeutic opportunities.
A broad-based screening approach, utilizing high-throughput screening platforms and a diverse array of disease-relevant assays, could facilitate the discovery of novel and unexpected therapeutic applications for this promising class of compounds.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for obtaining 4-(3,5-Difluorophenyl)pyrrolidin-2-one with high enantiomeric purity?
- Methodological Answer : Use asymmetric catalysis or chiral auxiliaries during the cyclization of 3,5-difluorophenyl precursors with pyrrolidinone intermediates. For example, coupling 3,5-difluorophenylboronic acids with activated pyrrolidinone scaffolds via Suzuki-Miyaura cross-coupling can yield the target compound. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column) or polarimetry should validate enantiopurity .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer : Perform pH-dependent stability studies using NMR (e.g., H and F NMR) to monitor degradation products. For quantitative analysis, employ HPLC-UV at wavelengths optimized for fluorine-containing aromatic systems (e.g., 254 nm). Compare results with thermodynamic stability models to identify reactive sites .
Q. What are the primary biological targets of this compound in inflammatory disease research?
- Methodological Answer : Screen against kinase assays (e.g., p38 MAP kinase) due to structural similarities to patented inhibitors (e.g., tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate). Use ELISA or fluorescence polarization assays to quantify IC values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the biological activity of this compound derivatives?
- Methodological Answer : Apply density functional theory (DFT) to calculate electron density maps of the difluorophenyl group and pyrrolidinone ring. Compare binding affinities using molecular docking (e.g., AutoDock Vina) against crystallized kinase targets. Validate discrepancies with in vitro assays (e.g., SPR or ITC) .
Q. What experimental designs mitigate batch-to-batch variability in solid forms of this compound?
- Methodological Answer : Conduct polymorph screening via solvent evaporation, slurry conversion, or high-throughput crystallization. Characterize forms using PXRD, DSC, and dynamic vapor sorption (DVS). Optimize crystallization conditions (e.g., anti-solvent addition rate) to stabilize the desired polymorph .
Q. How can researchers address conflicting data on the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer : Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation or defluorination products). Compare metabolic pathways across species (e.g., human vs. rat microsomes) and adjust experimental parameters (e.g., NADPH concentration). Cross-validate with in silico tools like MetaSite .
Q. What strategies optimize the formulation of this compound for in vivo pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
